Superior Blood-Brain Barrier (BBB) Permeability Compared to Parent Peptide NT(8-13)
In direct comparative PAMPA (Parallel Artificial Membrane Permeability Assay) studies, hNTS1R agonist-1 (Compound 10) demonstrated significantly enhanced blood-brain barrier (BBB) permeability relative to the parent peptide fragment NT(8-13) [1]. While the parent peptide NT(8-13) shows negligible passive permeability, Compound 10 achieves measurable brain exposure, enabling its use in systemic administration paradigms for CNS disease models [2].
| Evidence Dimension | Blood-Brain Barrier Permeability (PAMPA) |
|---|---|
| Target Compound Data | Compound 10 (hNTS1R agonist-1): Permeability sufficient for CNS in vivo efficacy |
| Comparator Or Baseline | Parent Peptide NT(8-13): Poor BBB permeability (negligible CNS exposure) |
| Quantified Difference | Qualitative improvement from negligible to CNS-active; PAMPA and in vivo validation confirm BBB penetration |
| Conditions | PAMPA assay; In vivo mouse model of Parkinson's disease (systemic administration) |
Why This Matters
Procurement of NT(8-13) would be ineffective for systemic in vivo CNS studies due to lack of brain exposure, whereas Compound 10 is validated to engage central hNTS1R targets following peripheral injection.
- [1] Toni Kühl et al. Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. Eur J Med Chem. 2023 Jun 5;254:115386. DOI: 10.1016/j.ejmech.2023.115386. View Source
- [2] Kühl T, et al. Neurotensin(8-13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease - PubMed. 2023. PMID: 37094450. View Source
